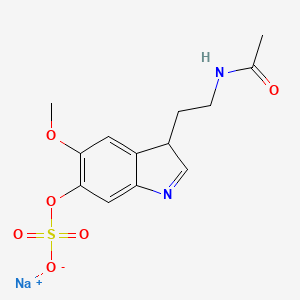

6-硫酸氧代褪黑素钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Sulfatoxy Melatonin Sodium Salt is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle. This compound is the sodium salt form of 6-sulfatoxy melatonin, which is a principal metabolite of melatonin. It is commonly used in scientific research to measure melatonin production and to study circadian rhythms .

科学研究应用

6-Sulfatoxy Melatonin Sodium Salt has a wide range of applications in scientific research:

作用机制

Target of Action

6-Sulfatoxy Melatonin Sodium Salt is a metabolite of melatonin . Melatonin is an important circadian regulator that signals the length of day and night . It also has antioxidant properties and modulates antioxidant enzymes and the immune system .

Mode of Action

It is known that melatonin, the parent compound, acts through different molecular pathways . The best characterized pathway is the activation of two types of membrane-specific receptors .

Biochemical Pathways

Melatonin influences fundamental biological processes . It synchronizes central but also peripheral oscillators (fetal adrenal gland, pancreas, liver, kidney, heart, lung, fat, gut, etc.), allowing temporal organization of biological functions through circadian rhythms (24-hour cycles) in relation to periodic environmental changes .

Pharmacokinetics

It is known that measuring the melatonin metabolite 6-sulfatoxymelatonin in urine can estimate melatonin production .

Result of Action

Melatonin, the parent compound, has various physiological effects, including detoxification of free radicals and antioxidant actions, bone formation and protection, reproduction, and cardiovascular, immune or body mass regulation .

Action Environment

The action of 6-Sulfatoxy Melatonin Sodium Salt is likely influenced by environmental factors. For instance, it is soluble in water and stable under acidic and alkaline conditions . It is relatively stable but needs to be stored in dry, light-protected, and low-temperature conditions .

生化分析

Biochemical Properties

6-Sulfatoxy Melatonin Sodium Salt plays a role in biochemical reactions, particularly as a metabolite of melatonin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of circadian rhythm, influencing fundamental biological processes . The nature of these interactions is complex and involves a variety of biochemical pathways .

Cellular Effects

The effects of 6-Sulfatoxy Melatonin Sodium Salt on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of circadian rhythms in cells, which is crucial for maintaining the body’s internal clock .

Molecular Mechanism

At the molecular level, 6-Sulfatoxy Melatonin Sodium Salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the modulation of antioxidant enzymes and the immune system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Sulfatoxy Melatonin Sodium Salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that urinary 6-Sulfatoxy Melatonin Sodium Salt levels decrease with age .

Dosage Effects in Animal Models

The effects of 6-Sulfatoxy Melatonin Sodium Salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, melatonin treatment has been shown to produce profound antinociceptive effects in animal models .

Metabolic Pathways

6-Sulfatoxy Melatonin Sodium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This includes effects on metabolic flux or metabolite levels . For instance, it is involved in the tryptophan metabolism pathway .

Transport and Distribution

6-Sulfatoxy Melatonin Sodium Salt is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Sulfatoxy Melatonin Sodium Salt and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: 6-Sulfatoxy Melatonin Sodium Salt can be synthesized by reacting melatonin with sulfuric acid. The reaction involves the sulfonation of melatonin to form 6-sulfatoxy melatonin, which is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: In industrial settings, the production of 6-Sulfatoxy Melatonin Sodium Salt involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reacting melatonin with sulfuric acid: under controlled temperature and pH conditions.

Neutralizing the resulting 6-sulfatoxy melatonin: with sodium hydroxide.

Purification: through crystallization or other separation techniques to obtain the final product.

化学反应分析

Types of Reactions: 6-Sulfatoxy Melatonin Sodium Salt primarily undergoes:

Hydrolysis: The compound can be hydrolyzed to release melatonin and sulfuric acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: The sulfonate group can be substituted under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Nucleophiles in the presence of catalysts.

Major Products:

Hydrolysis: Melatonin and sulfuric acid.

Oxidation: Oxidized derivatives of melatonin.

Substitution: Various substituted melatonin derivatives depending on the nucleophile used.

相似化合物的比较

Melatonin: The parent compound, directly involved in regulating circadian rhythms.

6-Hydroxymelatonin: An intermediate in the metabolic pathway of melatonin.

N-acetylserotonin: A precursor to melatonin in the biosynthetic pathway.

Uniqueness: 6-Sulfatoxy Melatonin Sodium Salt is unique in its role as a stable, measurable metabolite of melatonin. Unlike melatonin, which fluctuates rapidly, 6-sulfatoxy melatonin provides a more consistent measure of melatonin production over time. This makes it particularly valuable in research and clinical diagnostics .

属性

CAS 编号 |

76290-78-3 |

|---|---|

分子式 |

C13H15N2NaO6S |

分子量 |

350.32 g/mol |

IUPAC 名称 |

sodium;[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] sulfate |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |

InChI 键 |

RRAMWSGKMQYWPL-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |

同义词 |

N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium; 6-(Sulfonyloxy)melatonin Sodium; 6-Hydroxymelatonin Sulfate Sodium; 6-Sulphatoxymelatonin Sodium; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine](/img/new.no-structure.jpg)

![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)